molecular formula C25H19FN2O6S B11586456 ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11586456
M. Wt: 494.5 g/mol
InChI Key: MNYQYFXJTVLULB-UHFFFAOYSA-N
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Description

Ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a chromeno-pyrrol core, a thiazole ring, and various functional groups such as fluoro, methoxy, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the chromeno-pyrrol core, introduction of the fluoro and methoxy groups, and the construction of the thiazole ring. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and thiazole precursors. The reaction conditions often involve the use of solvents such as dichloromethane, toluene, and ethanol, with catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol: A compound with a similar fluoro and phenol structure.

    3-Methoxyphenylboronic acid: Contains a methoxy group and a phenyl ring, similar to the methoxyphenyl group in the target compound.

    2-Fluoro-1-(4-methoxyphenyl)ethylamine: Shares the fluoro and methoxyphenyl moieties.

Uniqueness

Ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of structural features, including the chromeno-pyrrol core, thiazole ring, and multiple functional groups

Biological Activity

Ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that create the chromeno-pyrrole framework. Recent studies have focused on efficient synthetic pathways that yield high purity and biological activity. The synthesis often utilizes reagents that facilitate the formation of key functional groups, such as dioxo and thiazole moieties.

Antiviral Properties

Recent research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antiviral activity. For instance, compounds similar to this compound have shown inhibition against Hepatitis B virus (HBV) and HIV in cell-based assays. The structure-function relationship suggests that modifications in the aromatic rings enhance antiviral efficacy .

Antioxidant Activity

Compounds within the chromeno-pyrrole family have demonstrated antioxidant properties. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting α-glucosidase and other enzymes linked to metabolic disorders. This inhibition can lead to reduced glucose absorption in the intestines, making it a candidate for diabetes management .

Case Studies

Case Study 1: Antiviral Activity Against HBV
In a study published in PMC, researchers synthesized several derivatives of the compound and tested them against HBV. The most active derivative exhibited an EC50 value of 7.8 nM, indicating potent antiviral activity without significant cytotoxicity .

Case Study 2: Antioxidant Efficacy
A comparative study assessed the antioxidant capabilities of several chromeno-pyrrole derivatives using DPPH and ABTS assays. The results indicated that certain modifications increased the scavenging activity significantly compared to standard antioxidants .

Research Findings

Study Focus Key Findings
Study 1Antiviral ActivityCompound showed EC50 of 7.8 nM against HBV; no cytotoxicity observed .
Study 2Antioxidant ActivityEnhanced free radical scavenging capabilities compared to controls .
Study 3Enzyme InhibitionEffective α-glucosidase inhibitor; potential for diabetes treatment .

Properties

Molecular Formula

C25H19FN2O6S

Molecular Weight

494.5 g/mol

IUPAC Name

ethyl 2-[7-fluoro-1-(3-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H19FN2O6S/c1-4-33-24(31)22-12(2)27-25(35-22)28-19(13-6-5-7-15(10-13)32-3)18-20(29)16-11-14(26)8-9-17(16)34-21(18)23(28)30/h5-11,19H,4H2,1-3H3

InChI Key

MNYQYFXJTVLULB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)OC)C

Origin of Product

United States

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